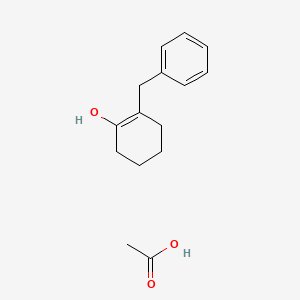
Acetic acid--2-benzylcyclohex-1-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2-benzylcyclohex-1-en-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and a benzyl-substituted cyclohexene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-benzylcyclohex-1-en-1-ol typically involves the reaction of cyclohexene with benzyl chloride in the presence of a base to form 2-benzylcyclohex-1-en-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-benzylcyclohex-1-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Acetic acid–2-benzylcyclohex-1-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–2-benzylcyclohex-1-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple alkene that can undergo similar reactions but lacks the benzyl and acetic acid functionalities.
Benzyl alcohol: Contains the benzyl group but lacks the cyclohexene ring and acetic acid moiety.
Acetic acid: A simple carboxylic acid without the benzyl and cyclohexene components.
Uniqueness
Acetic acid–2-benzylcyclohex-1-en-1-ol is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
81418-18-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
acetic acid;2-benzylcyclohexen-1-ol |
InChI |
InChI=1S/C13H16O.C2H4O2/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;1-2(3)4/h1-3,6-7,14H,4-5,8-10H2;1H3,(H,3,4) |
InChI Key |
ARJMCUYTFCGJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(=C(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















